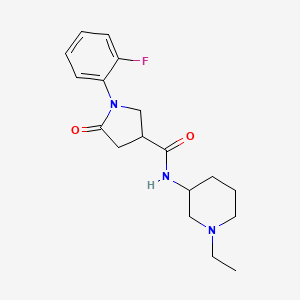![molecular formula C12H17N3 B6812549 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6812549.png)
2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[221]heptane is a bicyclic compound that features a pyrimidine ring fused to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic structure . Another method includes the catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can be further transformed into the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions has also been explored to introduce various functional groups onto the bicyclic framework, enhancing its utility in different applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the pyrimidine ring.
Substitution: Various substitution reactions can be performed on the pyrimidine ring or the bicyclic framework to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the compound .
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as high-energy density compounds for military and civil applications
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functional groups and overall structure. For example, it may inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . The exact mechanism can vary based on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar framework but different functional groups.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different bicyclic structure but share some chemical properties and applications.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[22Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8-5-9(2)14-12(13-8)15-7-10-3-4-11(15)6-10/h5,10-11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJUOLOKSRKVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)isoquinoline-4-carboxamide](/img/structure/B6812466.png)

![N-[(2-methylpyrimidin-4-yl)methyl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B6812475.png)


![(6-fluoro-1H-benzimidazol-4-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6812495.png)

![[2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-3-methylthieno[2,3-b]pyridin-5-yl]-(2-azabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6812515.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B6812521.png)

![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6812534.png)

![N-[1-oxo-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B6812547.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B6812555.png)
